

Application Notes and Protocols: Intraperitoneal Administration of HG-10-102-01

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Compound of Interest

Compound Name: HG-10-102-01

Cat. No.: B15602763

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) injection of **HG-10-102-01**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential and biological functions of **HG-10-102-01**, particularly in the context of Parkinson's disease research.

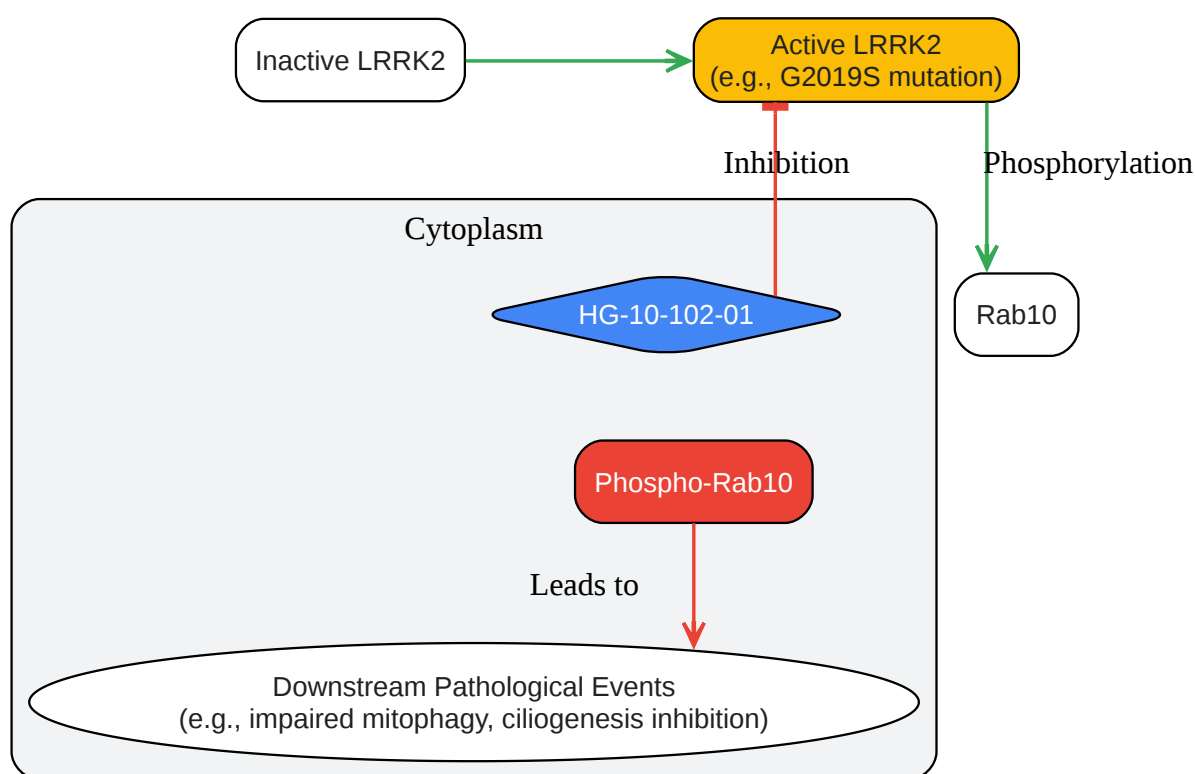
Introduction

HG-10-102-01 is a small molecule inhibitor targeting LRRK2, a kinase implicated in the pathogenesis of both familial and sporadic Parkinson's disease.[1] As an ATP-competitive inhibitor, **HG-10-102-01** effectively blocks the phosphorylation of LRRK2 and its downstream substrates.[2][3] Notably, this compound is brain-penetrant, making it a valuable tool for in vivo studies targeting the central nervous system.[4][5] Intraperitoneal injection is a common and effective route for administering this compound in preclinical animal models.

Mechanism of Action

HG-10-102-01 exerts its biological effects by inhibiting the kinase activity of LRRK2.[6] This inhibition prevents the phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935.[4][7] A direct downstream substrate of LRRK2 is the Rab GTPase, Rab10, whose phosphorylation is also potentially inhibited by **HG-10-102-01**. [3][8] The dephosphorylation of these biomarker sites is a reliable indicator of target engagement in both in vitro and in vivo settings.[3]

Below is a diagram illustrating the signaling pathway affected by **HG-10-102-01**.



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Caption: Signaling pathway of LRRK2 and the inhibitory action of **HG-10-102-01**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **HG-10-102-01** based on available literature.

Table 1: In Vitro Potency of **HG-10-102-01**

Target	IC50 (nM)
Wild-type LRRK2	20.3[6][9]
LRRK2 [G2019S]	3.2[6][9]
LRRK2 [A2016T]	153[4][6]
LRRK2 [G2019S+A2016T]	95.9[4][6]
MNK2	600[9]
MLK1	2100[9]

Table 2: In Vivo Pharmacokinetic and Dosing Information

Parameter	Value	Species	Route
Dosing Range (IP)	10 - 100 mg/kg[9]	Mouse	IP
Half-life (t1/2)	0.13 h[9]	Mouse	IV
Oral Bioavailability (%F)	67%[9]	Mouse	PO

Experimental Protocol: Intraperitoneal Injection of **HG-10-102-01** in Mice

This protocol provides a detailed methodology for the preparation and intraperitoneal administration of **HG-10-102-01** in a mouse model.

Materials

- **HG-10-102-01** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween 80
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (recommended)
- Insulin syringes (or other appropriate syringes with 27-30G needles)
- Animal scale
- Appropriate personal protective equipment (PPE)

Solution Preparation

The following protocol is for preparing a dosing solution with a final concentration of 2 mg/mL, suitable for a 10 mg/kg dose in a 20 g mouse (100 μ L injection volume). Adjustments can be made based on the desired final concentration and dosing volume. For normal mice, the concentration of DMSO should be kept below 10%.^[7]

Vehicle Composition: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS

Preparation Steps:

- Prepare Stock Solution: Dissolve **HG-10-102-01** in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.^[7]
- Vehicle Preparation: In a sterile tube, combine the vehicle components in the following order, ensuring to mix thoroughly after each addition:
 - Add the required volume of PEG300.
 - Add the required volume of Tween 80 and vortex to mix.
- Final Dosing Solution:

- Add the required volume of the **HG-10-102-01** DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
- Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final volume.
- If the final solution is a suspension, it should be prepared fresh and used immediately. If it is a clear solution, it can be prepared for one-time use and stored at 4°C for up to a week, though fresh preparation is always recommended.[7]

Example Calculation for 1 mL of 2 mg/mL Dosing Solution:

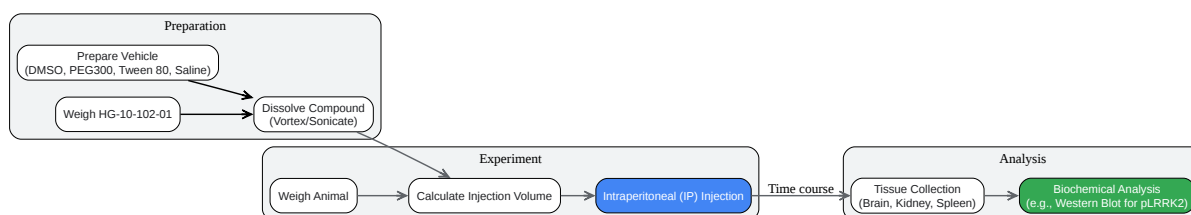
- Total **HG-10-102-01** needed: 2 mg
- Volume of 40 mg/mL DMSO stock: 50 µL (5%)
- Volume of PEG300: 300 µL (30%)
- Volume of Tween 80: 50 µL (5%)
- Volume of Saline/PBS: 600 µL (60%)

Intraperitoneal Injection Procedure

- Animal Handling: Acclimatize animals to the experimental conditions. Weigh each animal accurately on the day of injection to calculate the precise injection volume.
- Dose Calculation:
 - Injection Volume (µL) = (Animal Weight (g) / 1000 g/kg) * (Dose (mg/kg) / Concentration (mg/mL)) * 1000 µL/mL
 - For a 20 g mouse and a 10 mg/kg dose using a 2 mg/mL solution: $(20 / 1000) * (10 / 2) * 1000 = 100 \mu\text{L}$
- Injection:
 - Properly restrain the mouse to expose the abdomen.

- Tilt the mouse's head downwards at a slight angle.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Aspirate slightly to ensure no fluid enters the syringe, which would indicate entry into a vessel or organ.
- Slowly inject the calculated volume of the **HG-10-102-01** solution.
- Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring: Monitor the animals for any adverse reactions. The timing of tissue collection or behavioral testing will depend on the specific experimental aims and the pharmacokinetic profile of the compound.

The workflow for a typical in vivo experiment using **HG-10-102-01** is depicted below.



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Caption: A typical experimental workflow for in vivo studies with **HG-10-102-01**.

Concluding Remarks

HG-10-102-01 is a critical tool for investigating the role of LRRK2 in health and disease. The protocols and data presented here provide a foundation for researchers to conduct robust and reproducible in vivo experiments. It is recommended to perform pilot studies to determine the optimal dose and vehicle for specific animal models and experimental endpoints. A solvent-negative control experiment is also advised to ensure that the vehicle has no non-specific effects.[7]

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